2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid
Description
2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid is a structurally complex organic compound featuring:
- A benzoic acid backbone with a chlorine substituent at the 2-position.
- A furan-2-yl group at the 5-position of the benzene ring.
- A [(2-methoxyethyl)amino]methyl functional group attached to the furan ring.
This compound’s unique combination of a halogenated aromatic core, heterocyclic furan, and a flexible methoxyethylamine side chain distinguishes it from simpler benzoic acid or furan derivatives.
Properties
IUPAC Name |
2-chloro-5-[5-[(2-methoxyethylamino)methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-20-7-6-17-9-11-3-5-14(21-11)10-2-4-13(16)12(8-10)15(18)19/h2-5,8,17H,6-7,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYONXLQGXCQEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(O1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the benzoic acid derivative can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyethylamino group: This step involves the reaction of the furan ring with 2-methoxyethylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structurally Related Benzoic Acid-Furan Hybrids
The table below highlights key structural and functional differences between the target compound and analogous molecules:
Key Differences and Implications
Substituent Effects on Bioactivity: The methoxyethylamino group in the target compound enhances water solubility compared to non-polar derivatives like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid. This property may improve bioavailability in drug design .
Reactivity in Synthesis: The methylamino linker in the target compound allows for Schiff base formation or alkylation reactions, unlike simpler furan-benzoic acids (e.g., 2-furoic acid) .
Pharmacological Potential: The chlorine atom at C2 stabilizes the aromatic ring via electron withdrawal, a feature shared with 4-chloro-2-{[(furan-2-yl)methyl]amino}benzoic acid but absent in non-halogenated analogues . The furan ring enables π-π stacking interactions with biological targets, similar to benzofuran derivatives like 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid .
Biological Activity
Overview of 2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic Acid
This compound is a synthetic compound that belongs to the class of benzoic acids. Its structure includes a chloro group, a furan ring, and an aminoalkyl side chain, which may contribute to its biological properties.
Chemical Structure
The molecular formula for this compound can be represented as follows:
1. Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of the furan ring and the chloro substituent may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
2. Antitumor Activity
Studies have shown that benzoic acid derivatives can possess antitumor activity. The specific mechanism may involve the inhibition of cancer cell proliferation or induction of apoptosis. The aminoalkyl side chain could play a role in enhancing cellular uptake or targeting specific tumor types.
3. Enzyme Inhibition
Compounds with structural similarities to this compound have been noted for their ability to inhibit various enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making such compounds potential candidates for treating inflammatory diseases.
Case Studies and Experimental Data
While specific case studies on this exact compound may be limited, related compounds have been studied extensively. For instance:
These studies suggest that modifications in the benzoic acid structure can lead to diverse biological activities, including antimicrobial and antitumor effects.
Q & A
Q. Table 1. Bioactivity of Structural Analogs
| Compound | Modification | Observed Activity | Reference |
|---|---|---|---|
| H2-38 (Thiazolidinone) | Chlorophenyl-imino group | Antimicrobial | |
| PB-10 | Trifluoromethyl-pyrazolyl | Anticancer (NSCLC) | |
| 2-Chloro-5-(methylsulfonyl) | Methylsulfonyl group | Enhanced solubility |
Analysis : Correlate logP values (from HPLC) with membrane permeability. Use molecular docking to predict binding to target proteins (e.g., EGFR or COX-2) .
How can contradictory bioactivity data across studies be resolved?
Level : Advanced
Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell line origins, serum concentrations). For example, MTT assay results vary with incubation time .
- Solubility Effects : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity. Compare with analogs like 2-chloro-5-(trifluoromethyl)benzoic acid, where fluorination improves bioavailability .
- Structural Isomerism : Confirm regiochemistry via NOESY NMR to rule out positional isomer effects .
What storage conditions ensure compound stability?
Level : Basic
Methodological Answer :
- Short-Term : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis of the methoxyethylamino group .
- Long-Term : Lyophilize and store under argon at -20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) every 6 months .
How can computational models predict its pharmacokinetics?
Level : Advanced
Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. Input SMILES: ClC1=CC(=C(C=C1)C(=O)O)C2=CC(=O)N(COC)C2 .
- Molecular Dynamics (MD) : Simulate binding to ATP-binding sites (e.g., EGFR) using GROMACS. Compare with docked poses of PB-10 .
What mechanistic insights explain its reactivity in ring-opening reactions?
Level : Advanced
Methodological Answer :
- Acid-Catalyzed Hydrolysis : The furan ring undergoes protonation at the oxygen, leading to ring-opening. Track via -NMR by observing disappearance of furan protons .
- Base-Mediated Reactions : LiOH cleaves ester groups but preserves the furan ring. Use FTIR to confirm carbonyl (C=O) retention at ~1700 cm .
How does it compare to halogenated benzoic acid derivatives in drug discovery?
Level : Advanced
Methodological Answer :
- Chloro vs. Fluoro : Chloro enhances electrophilicity (better for nucleophilic substitutions), while fluoro improves metabolic stability. Compare with 4-fluoro-3-methylphenyl derivatives .
- Sulfamoyl Analogs : 2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid shows higher kinase inhibition but lower solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
